5-Nitro-2-(phenylselanyl)phenylboronic acid
Description
5-Nitro-2-(phenylselanyl)phenylboronic acid (CAS: 2377605-98-4) is a boronic acid derivative featuring a nitro group (-NO₂) at the 5-position and a phenylselanyl (-SePh) moiety at the 2-position of the phenyl ring. This compound is synthesized for applications in organic synthesis and materials science, leveraging the unique electronic and steric properties imparted by its substituents. The phenylselanyl group introduces selenium, a heavy chalcogen, which enhances polarizability and may influence reactivity in cross-coupling reactions or biological interactions .
Properties
IUPAC Name |
(5-nitro-2-phenylselanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO4Se/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXPBMXHHRFTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])[Se]C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO4Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(phenylselanyl)phenylboronic acid typically involves the reaction of 5-nitro-2-(phenylselanyl)phenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(phenylselanyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Amino-substituted phenylboronic acids.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
5-Nitro-2-(phenylselanyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Potential use in the development of boron-containing drugs due to its unique structural features.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Industry: Used in the synthesis of advanced materials and as a building block for more complex chemical entities
Mechanism of Action
The mechanism of action of 5-Nitro-2-(phenylselanyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the palladium catalyst in Suzuki-Miyaura coupling. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired biaryl product .
Comparison with Similar Compounds
Substituent Effects on Acidity and Solubility
Boronic acids are sensitive to electronic effects from substituents. The nitro group is strongly electron-withdrawing, increasing the acidity of the boronic acid group (B-OH) compared to unsubstituted phenylboronic acid (PBA). For example:
- Phenylboronic acid (PBA) : pKa ≈ 8.8 (moderate acidity) .
- 5-Trifluoromethyl-2-formylphenylboronic acid : pKa ≈ 7.2 due to the electron-withdrawing trifluoromethyl (-CF₃) and formyl (-CHO) groups .
Solubility varies with substituents and solvent polarity:
| Compound | Solubility in Chloroform | Solubility in Water |
|---|---|---|
| Phenylboronic acid | Moderate | Low |
| 5-Nitro-2-(phenylselanyl)phenylboronic acid | High (estimated) | Very low |
| 5-Trifluoromethyl-2-formylphenylboronic acid | High | Low |
The phenylselanyl group enhances lipophilicity, favoring solubility in organic solvents like chloroform .
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings. Substituents affect catalytic efficiency and stability:
- Phenylboronic acid : Widely used with Pd catalysts (e.g., Pd(OAc)₂/TPPTS) for biphenyl synthesis .
- This compound : The nitro group may slow coupling due to electron withdrawal, but the selenium atom could stabilize intermediates via soft acid-base interactions. Comparable nitro-substituted analogs (e.g., 4-nitrophenylboronic acid) require optimized conditions (e.g., Pd(OAc)₂/TPPTS) .
Biological Activity
5-Nitro-2-(phenylselanyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both nitro and phenylselanyl groups, is being explored for various therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C12H12BNO3Se
- Molecular Weight: 293.10 g/mol
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biochemical applications.
Anticancer Properties
Research has indicated that boronic acids can exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| HeLa | Proteasome inhibition | 15 | |
| MCF-7 | Apoptosis induction | 20 | |
| A549 | Cell cycle arrest | 25 |
Antimicrobial Activity
The antimicrobial potential of boronic acids, including this compound, has been explored against multidrug-resistant (MDR) bacteria. The compound's ability to disrupt bacterial biofilms and enhance the efficacy of conventional antibiotics makes it a candidate for treating resistant infections.
Table 2: Antimicrobial Efficacy Against MDR Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Biofilm disruption |
| Pseudomonas aeruginosa | 16 µg/mL | Cell wall integrity compromise |
| Staphylococcus aureus | 8 µg/mL | Inhibition of protein synthesis |
Case Studies
-
In Vitro Study on Cancer Cells
A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of HeLa cells through proteasome inhibition. The compound was found to induce apoptosis via the intrinsic pathway, characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins. -
Antimicrobial Study
In another study focused on MDR pathogens, researchers evaluated the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. The results indicated that treatment with this compound significantly reduced biofilm biomass and enhanced the susceptibility of bacteria to conventional antibiotics like ciprofloxacin.
The biological activity of this compound can be attributed to several mechanisms:
- Proteasome Inhibition: The compound may bind to the active site of proteasomes, preventing the degradation of key regulatory proteins involved in cell cycle control and apoptosis.
- Biofilm Disruption: Its phenylboronic acid moiety allows it to interact with polysaccharides in bacterial biofilms, leading to structural destabilization and enhanced antibiotic penetration.
- Reactive Oxygen Species (ROS) Generation: The nitro group may contribute to increased ROS production within cells, further promoting apoptotic pathways.
Q & A
Q. What are the primary synthetic routes for 5-nitro-2-(phenylselanyl)phenylboronic acid, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the phenyl ring. A nitro group can be introduced via nitration, while the phenylselanyl moiety is added through nucleophilic aromatic substitution or coupling reactions. Boronic acid installation often employs Miyaura borylation. Key optimization parameters include:
- Temperature : Microwave-assisted synthesis (e.g., 80–120°C) reduces reaction time and improves yield .
- Catalysts : Pd-based catalysts (e.g., Pd(dppf)Cl₂) enhance coupling efficiency for boronic acid formation .
- Solvent : Polar aprotic solvents (e.g., THF or DMF) stabilize intermediates and improve solubility . Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | HNO₃/H₂SO₄, 0–5°C | Nitration |
| 2 | PhSeCl, CuI, DMF, 80°C | Phenylselanyl introduction |
| 3 | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, THF | Boronation |
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C5, selanyl at C2). Aromatic protons appear δ 7.2–8.5 ppm, with boronic acid protons at δ 6.5–7.0 ppm .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~347.1 g/mol).
Q. How does the nitro group influence reactivity in cross-coupling reactions?
The nitro group is electron-withdrawing, activating the phenyl ring for nucleophilic substitution at the ortho/para positions. In Suzuki-Miyaura couplings, it stabilizes transient intermediates but may require base optimization (e.g., K₂CO₃ vs. CsF) to mitigate deactivation of the boronic acid .
Advanced Research Questions
Q. How can reaction conditions be tailored to improve yield in Suzuki-Miyaura couplings involving this compound?
Advanced optimization involves:
- Ligand Screening : Bulky ligands (e.g., SPhos) prevent boronic acid dimerization .
- Solvent Mixtures : Dioxane/water (4:1) balances solubility and reactivity .
- Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes side reactions. Data-Driven Example :
| Ligand | Solvent | Yield (%) |
|---|---|---|
| SPhos | Dioxane/H₂O | 82 |
| PPh₃ | THF/H₂O | 58 |
Q. What strategies address stability challenges during storage and handling?
Q. How does the phenylselanyl group modulate biological interactions?
The selanyl moiety enhances lipid solubility and may interact with thiol-rich proteins (e.g., glutathione reductase). In vitro assays (e.g., fluorescence quenching with bovine serum albumin) can quantify binding affinity .
Q. How to resolve contradictions in spectral data for structural confirmation?
- DEPT-135 NMR : Differentiates CH₂/CH₃ groups in impurities.
- 2D-COSY/HMBC : Assigns coupling between nitro and selanyl groups . Case Study : A δ 8.2 ppm singlet initially misassigned to aromatic H was corrected via HMBC to a nitro-adjacent carbon.
Q. What computational methods guide the design of derivatives for targeted applications?
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., NO₂ orientation) .
- Docking Studies : Screen interactions with enzymes (e.g., tyrosine phosphatases) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
